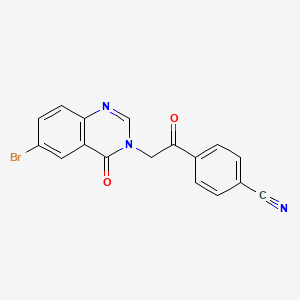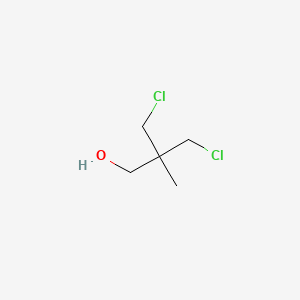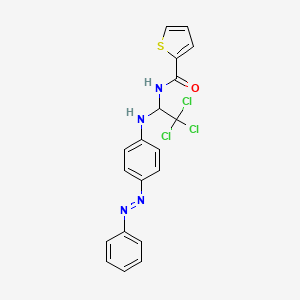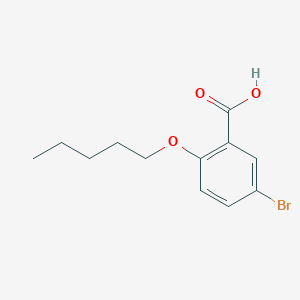![molecular formula C14H17Cl4N3OS B15080239 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15080239.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a synthetic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves the reaction of 3-chloroaniline with a carbothioyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2,4-DI-ME-ANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2-METHOXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H17Cl4N3OS |
|---|---|
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-13(2,3)11(22)20-10(14(16,17)18)21-12(23)19-9-6-4-5-8(15)7-9/h4-7,10H,1-3H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
LRPMGAVMHYWQLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)

![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)

![3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080230.png)

![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)
